molecular formula C10H11N3 B015180 N6-Methylquinoline-5,6-diamine CAS No. 14204-98-9

N6-Methylquinoline-5,6-diamine

Cat. No. B015180
CAS RN: 14204-98-9
M. Wt: 173.21 g/mol
InChI Key: VKTBLHRTAVWXIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the nucleophilic substitution reactions, aminodehalogenation, and the reduction of nitro groups followed by methylation. For instance, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a compound related to N6-methylquinoline-5,6-diamine, showcases the complexity of quinoline synthesis. The process involves starting from chloro-nitroquinolines, undergoing aminodehalogenation, and finally, reduction and methylation steps to introduce the necessary functional groups (Dyablo et al., 2015).

Molecular Structure Analysis

Quinoline derivatives like N6-methylquinoline-5,6-diamine exhibit interesting molecular structures that enable them to participate in a variety of chemical reactions. The presence of multiple nitrogen atoms within the structure allows for increased nucleophilicity and the ability to form hydrogen bonds, which can significantly affect their chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions of quinoline derivatives, including N6-methylquinoline-5,6-diamine, are diverse, ranging from nucleophilic substitutions to complex organic transformations. These compounds can undergo reactions with dimethylamine in alcohol, leading to aminodehalogenation products and nucleophilic substitution of methoxy groups, as seen in related quinoline syntheses (Dyablo et al., 2015).

Safety And Hazards

The safety information for “N6-Methylquinoline-5,6-diamine” indicates that it may be harmful and precautionary measures should be taken when handling it3. The specific hazard statements include H302, H315, H319, H3353.


Future Directions

The future directions for “N6-Methylquinoline-5,6-diamine” are not clearly stated in the searched resources. However, the compound could potentially be used in various chemical reactions and syntheses4.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemical expert.


properties

IUPAC Name

6-N-methylquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBLHRTAVWXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161931
Record name N6-Methylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Methylquinoline-5,6-diamine

CAS RN

14204-98-9
Record name N6-Methylquinoline-5,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014204989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-Methylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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